molecular formula C24H44O2S B14033571 (2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate

(2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate

Cat. No.: B14033571
M. Wt: 396.7 g/mol
InChI Key: ZOKKFEACWYDELJ-YTFSRNRJSA-N
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Description

(2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate is a complex organic compound belonging to the thiopyran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiopyran ring to a thiol or thioether.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran Derivatives: Other thiopyran derivatives with different substituents on the ring.

    Sulfur-Containing Heterocycles: Compounds like thiophenes and thiazoles.

Uniqueness

(2R,3S,6R)-Ethyl 3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate is unique due to its specific stereochemistry and the presence of long alkyl chains, which can influence its chemical properties and biological activity

Properties

Molecular Formula

C24H44O2S

Molecular Weight

396.7 g/mol

IUPAC Name

ethyl (2R,3S,6R)-3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate

InChI

InChI=1S/C24H44O2S/c1-4-7-9-11-13-15-17-21-19-20-22(18-16-14-12-10-8-5-2)27-23(21)24(25)26-6-3/h19-23H,4-18H2,1-3H3/t21-,22+,23+/m0/s1

InChI Key

ZOKKFEACWYDELJ-YTFSRNRJSA-N

Isomeric SMILES

CCCCCCCC[C@H]1C=C[C@H](S[C@H]1C(=O)OCC)CCCCCCCC

Canonical SMILES

CCCCCCCCC1C=CC(SC1C(=O)OCC)CCCCCCCC

Origin of Product

United States

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